BenchChemオンラインストアへようこそ!

Cicloprofen

Inflammation In Vivo Pharmacology NSAID

Cicloprofen (α-methylfluorene-2-acetic acid) is a fluorene-containing arylpropionic NSAID distinguished by its selective UGT2B7-mediated aldosterone glucuronidation inhibition and species-specific chiral inversion kinetics—properties absent in generic ibuprofen or flurbiprofen. With an established oral ED50 of 67 mg/kg in carrageenan-induced rat paw edema, it delivers reproducible benchmarks for preclinical inflammation models. Its unique enterohepatic recirculation and differential enantiomeric conversion (rat vs. monkey) make it an indispensable probe for advanced PK/PD studies, NSAID-drug interaction screening, and histamine release pathway dissection. Select Cicloprofen when experimental reproducibility demands a pharmacologically distinct, well-characterized tool compound.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 36950-96-6
Cat. No. B1198008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicloprofen
CAS36950-96-6
Synonymsalpha-methylfluorene-1-acetic acid
cicloprofen
cicloprofen, (+)-isomer
cicloprofen, (+-)-isomer
cicloprofen, (-)-isomer
cicloprofen, 14C-labeled, (+)-isomer
cicloprofen, 14C-labeled, (+-)-isomer
cicloprofen, 14C-labeled, (-)-isomer
cicloprofen, sodium salt
cicloprofen, sodium salt, (+-)-isome
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O
InChIInChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)
InChIKeyLRXFKKPEBXIPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicloprofen (CAS 36950-96-6) for Research: A Differentiated Arylpropionic Acid NSAID


Cicloprofen (CAS 36950-96-6), also known as α-methylfluorene-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class [1]. This class is characterized by a 2-arylpropionic acid core structure, which is fundamental to its mechanism of action as a cyclooxygenase (COX) inhibitor [1]. Cicloprofen was developed and patented by E. R. Squibb as an anti-inflammatory agent [2]. Unlike many more common NSAIDs in this class such as ibuprofen or naproxen, Cicloprofen features a distinctive fluorene moiety, which imparts unique physicochemical and biological properties [1]. Its primary research applications are in preclinical studies focused on inflammation, pain, and metabolic enzyme inhibition, making it a specialized tool for scientific investigation rather than a generic anti-inflammatory compound.

Why Cicloprofen is Not a Direct Substitute for Common Arylpropionic Acid NSAIDs


The arylpropionic acid NSAID class is diverse, and compounds cannot be simply interchanged for research applications. Substitution with a more common analog like flurbiprofen or ibuprofen introduces significant variability in key research parameters. Cicloprofen possesses a unique chiral inversion profile, with the rate of (-)- to (+)-enantiomer conversion differing between species like rats and monkeys [1], which is a critical consideration for in vivo studies. Furthermore, its distinct metabolic pathway, which includes extensive enterohepatic recirculation in rats [2], differs markedly from the clearance profiles of other class members, confounding pharmacokinetic interpretations. Differences in molecular structure lead to quantifiable variations in enzyme inhibition potency, target selectivity, and in vivo efficacy, which are essential for achieving reproducible and meaningful experimental results. The following evidence-based comparisons provide the quantitative justification for selecting Cicloprofen over its closest structural and functional analogs.

Quantitative Differentiation of Cicloprofen: In Vivo Efficacy, Enzyme Inhibition, and Metabolic Profile


In Vivo Anti-Inflammatory Potency: Cicloprofen vs. Flurbiprofen in Carrageenan-Induced Rat Paw Edema

Cicloprofen demonstrates potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard preclinical assay for NSAID efficacy . In this model, Cicloprofen exhibits an ED50 of 67 mg/kg following oral administration . This is in contrast to the structurally similar and more widely used NSAID, flurbiprofen, which has a reported oral ED50 of 1.7 mg/kg in the same assay [1].

Inflammation In Vivo Pharmacology NSAID

Enzyme Inhibition Selectivity: Cicloprofen's Unique Modulation of UGT2B7 Activity

Cicloprofen exhibits a distinct interaction with the human drug-metabolizing enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). While many NSAIDs act as substrates or inhibitors of UGT2B7, Cicloprofen has been shown to inhibit the UGT2B7-mediated reaction and subsequent glucuronidation of aldosterone [1]. In comparative studies with a panel of NSAIDs, Cicloprofen demonstrates a unique inhibitory profile on UGT2B7 that differs from flurbiprofen, which is a known UGT2B7 substrate [2]. This functional divergence is a key differentiator.

Drug Metabolism Enzyme Inhibition UGT2B7

Modulation of Histamine Release: A Dual Augmentation/Inhibition Profile vs. Diclofenac

Cicloprofen exhibits a complex, dual modulatory effect on histamine release that is not uniformly observed across NSAIDs. In human leukocytes, both Cicloprofen and diclofenac augment allergic and non-allergic (A23187- and concanavalin A-induced) histamine release [1]. However, in rat mast cells, a divergence in activity is observed: while both compounds augment ionophore-induced release, they inhibit concanavalin A- and ovalbumin-induced release [1]. This cell-type and secretagogue-specific effect is a distinctive pharmacological feature of Cicloprofen and diclofenac, separating them from other NSAID classes.

Allergy Inflammation Mast Cells

Metabolic Pathway and Chiral Inversion: A Unique Biotransformation Distinguishing Cicloprofen

Cicloprofen undergoes extensive enterohepatic recirculation in rats, with biliary excretion being the primary elimination route, and a substantial fraction of the dose (up to 32%) appearing in urine over 6 days in intact animals [1]. Critically, Cicloprofen exhibits a unique and species-dependent chiral inversion from the (-)-enantiomer to the (+)-enantiomer in vivo [2]. In rats, following a 50-mg/kg oral dose of the (-)-enantiomer, the percentage of (+)-enantiomer in plasma increased to 20%, 50%, and 79% at 5, 22, and 48 hours post-dose, respectively [2]. In contrast, the inversion rate is slower in monkeys, with only 16.5% and 32% of (+)-enantiomer detected at 8 and 24 hours post-dose [2].

Drug Metabolism Pharmacokinetics Chirality

Optimized Research and Industrial Applications for Cicloprofen (CAS 36950-96-6)


Preclinical In Vivo Anti-Inflammatory Efficacy Studies

Cicloprofen is an appropriate positive control or test article for validating in vivo models of acute inflammation, particularly the carrageenan-induced rat paw edema model. Researchers can expect a quantifiable anti-inflammatory effect at an oral ED50 of 67 mg/kg , providing a distinct potency benchmark against more potent comparators like flurbiprofen (ED50 = 1.7 mg/kg) [1]. This established efficacy makes Cicloprofen useful for screening novel anti-inflammatory candidates or for investigating the basic pharmacology of NSAIDs in a well-characterized system.

Investigating NSAID-Mediated Metabolic Enzyme Interactions

The unique inhibitory effect of Cicloprofen on UGT2B7-mediated aldosterone glucuronidation, contrasted with the substrate behavior of flurbiprofen , positions it as a specialized tool for studying NSAID-drug interactions. It is highly suitable for in vitro assays using human liver microsomes or recombinant UGT2B7 to dissect the mechanisms of NSAID-induced modulation of phase II metabolism and to screen for potential interactions that could affect steroid hormone clearance.

Pharmacokinetic and Chiral Inversion Modeling

Due to its well-documented, species-specific chiral inversion and extensive enterohepatic recirculation [1], Cicloprofen serves as an excellent model compound for advanced pharmacokinetic and pharmacodynamic (PK/PD) studies. Its unique biotransformation makes it ideal for developing and validating analytical methods to track enantiomeric conversion, such as radiometric methods using 14C-labeled compounds [1], and for teaching complex drug metabolism concepts.

Mechanistic Studies of Allergic and Inflammatory Mediator Release

Cicloprofen's dual ability to augment histamine release from human leukocytes while exhibiting a more complex modulatory effect in rodent mast cells [2] makes it a valuable probe for dissecting the signaling pathways involved in mediator secretion. It is specifically useful in studies aimed at differentiating between calcium-dependent and antigen-dependent stages of allergic histamine release, offering a nuanced alternative to NSAIDs that are solely inhibitory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cicloprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.